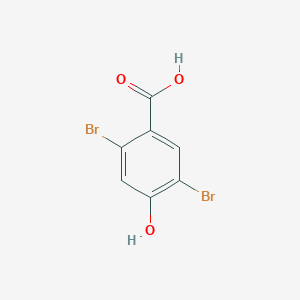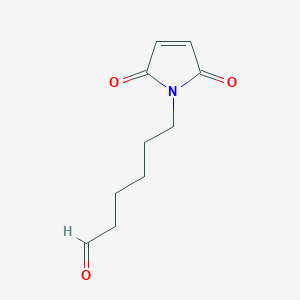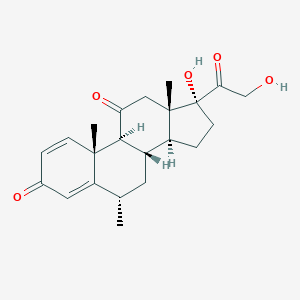![molecular formula C16H17N3O4S B021000 7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 108260-04-4](/img/structure/B21000.png)
7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a synthetic antibiotic that belongs to the class of cephalosporins. It is a broad-spectrum antibiotic that is commonly used in the treatment of bacterial infections.
Mecanismo De Acción
The mechanism of action of 7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves the inhibition of bacterial cell wall synthesis. This antibiotic works by binding to penicillin-binding proteins (PBPs) on the bacterial cell wall, which inhibits the transpeptidase activity of these proteins. This results in the inhibition of peptidoglycan cross-linking, which weakens the bacterial cell wall and leads to bacterial cell lysis.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid include the inhibition of bacterial cell wall synthesis, which leads to bacterial cell lysis. This antibiotic has been shown to be effective against a wide range of gram-positive and gram-negative bacteria, and it has been used in the treatment of various bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid in lab experiments include its broad-spectrum activity against a wide range of bacteria, its effectiveness in the treatment of various bacterial infections, and its well-established mechanism of action. However, the limitations of using this antibiotic in lab experiments include the development of bacterial resistance, the potential for side effects, and the need for careful dosing and administration.
Direcciones Futuras
For research on 7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid include the development of new analogs with improved activity against resistant bacteria, the investigation of the potential use of this antibiotic in combination with other antibiotics, and the exploration of its potential use in the treatment of other bacterial infections. Additionally, further research is needed to better understand the mechanisms of bacterial resistance to this antibiotic and to develop strategies to overcome this resistance.
Métodos De Síntesis
The synthesis of 7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves the reaction of 7-aminocephalosporanic acid with phenylacetyl chloride in the presence of a base. This reaction results in the formation of phenylacetyl-7-aminocephalosporanic acid, which is then treated with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid in the presence of a base to form the final product.
Aplicaciones Científicas De Investigación
7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has been extensively studied in the field of antibacterial research. It has been shown to be effective against a wide range of gram-positive and gram-negative bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli. This antibiotic has also been used in the treatment of respiratory tract infections, urinary tract infections, and skin and soft tissue infections.
Propiedades
Número CAS |
108260-04-4 |
|---|---|
Nombre del producto |
7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Fórmula molecular |
C16H17N3O4S |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23) |
Clave InChI |
ZAIPMKNFIOOWCQ-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O |
SMILES canónico |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)[NH3+])SC1)C(=O)[O-] |
Sinónimos |
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[(aminophenylacetyl)amino]-3-methyl-8-oxo- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline](/img/structure/B20918.png)
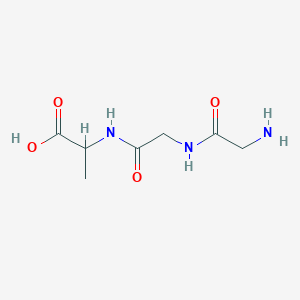
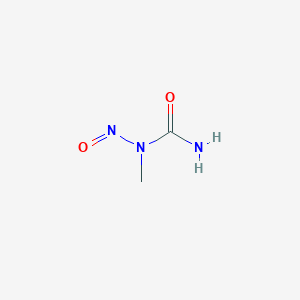
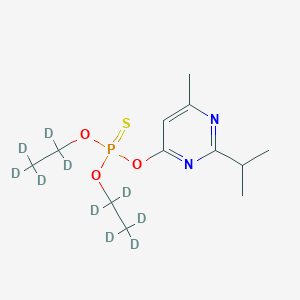
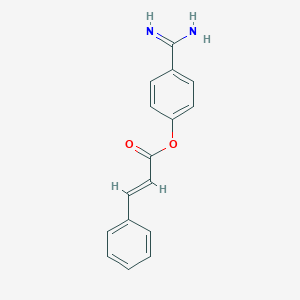
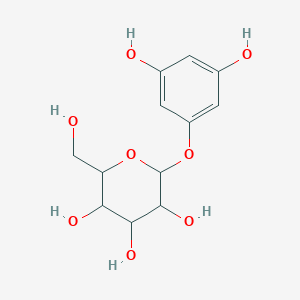
![3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine](/img/structure/B20946.png)


![(3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one](/img/structure/B20953.png)

